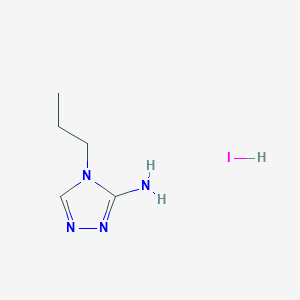

4-Propyl-1,2,4-triazol-3-amine;hydroiodide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Propyl-1,2,4-triazol-3-amine;hydroiodide” is a unique heterocyclic compound . It has a molecular weight of 126.16 . The compound is also known as 4-propyl-4H-1,2,4-triazol-3-ylamine . It has potential applications in various fields such as pharmaceutical chemistry, agrochemistry, and material sciences .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives like “4-Propyl-1,2,4-triazol-3-amine;hydroiodide” can be achieved via a copper-promoted [3 + 2] annulation reaction of amidine hydrochlorides and isocyanates . This transformation may undergo nucleophilic attack of amidines on isocyanates and copper promoted intramolecular N–N oxidative coupling .Molecular Structure Analysis

The molecular structure of “4-Propyl-1,2,4-triazol-3-amine;hydroiodide” is available as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .Chemical Reactions Analysis

The chemical reactions leading to C5H10N4+ (ion structure unspecified) have been studied . The appearance energy determinations for C2H4N4+ and C5H10N4+ are 10.Wissenschaftliche Forschungsanwendungen

Heterogeneous Catalyst

The compound can be used as a heterogeneous catalyst in the synthesis of Pyrazolopyranopyrimidines and Dihydro-1H-pyrano [2,3-c]pyrazol-6-ones . The catalyst was prepared by the reaction of 3-chloropropyl silica and 3-amino-1,2,4-triazole . This catalyst was successfully synthesized and characterized by various techniques .

Synthesis of Pyrazolopyranopyrimidines

The compound is used in the synthesis of pyrazolopyranopyrimidines , a class of fused heterocycles comprising pyrazole, pyran, and pyrimidine rings . These organic compounds and their derivatives have exhibited potential therapeutic activities in many diseases .

Synthesis of Dihydro-1H-pyrano [2,3-c]pyrazol-6-ones

The compound is also used in the synthesis of dihydro-1H-pyrano [2,3-c]pyrazol-6-ones . These compounds were prepared via the four-component catalytic reaction .

Antimicrobial Activities

1,2,4-Triazole derivatives, including “4-Propyl-1,2,4-triazol-3-amine;hydroiodide”, have been linked to a variety of pharmacological actions, including antimicrobial activities .

Antifungal Activities

1,2,4-Triazole derivatives are widely used and studied class of antimicrobial agents due to their safety profile and high therapeutic index. Among these, Conazoles are a major class of azole-based drugs such as Itraconazole, Fluconazole, Voriconazole, Ravuconazole etc .

Agriculture

3- and 4-amino-1,2,4-triazoles and their derivatives have been identified to have applications in agriculture .

Medicine

These compounds also have applications in medicine .

High-Energy Substances and Gas-Generating Composition

Another area of use of these amines and their derivatives is in the production of high-energy substances and gas-generating composition .

Eigenschaften

IUPAC Name |

4-propyl-1,2,4-triazol-3-amine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4.HI/c1-2-3-9-4-7-8-5(9)6;/h4H,2-3H2,1H3,(H2,6,8);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRECIGCUNRJBTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NN=C1N.I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11IN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Propyl-1,2,4-triazol-3-amine;hydroiodide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-benzyl-9-(2,5-dimethoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2666277.png)

![4-(4-fluorophenyl)-6-(2-hydroxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2666278.png)

![1-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2666279.png)

![5-(1-(2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-isobutylpentanamide](/img/structure/B2666283.png)

![3-(4-methoxybenzyl)-8-methyl-5-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2666288.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2666293.png)

![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-morpholinoethanone](/img/structure/B2666297.png)